3-Bromo-5-chloro-2-methylbenzoic acid
Description
Significance of Halogenated Benzoic Acid Derivatives in Organic Synthesis and Applied Chemistry
Halogenated benzoic acid derivatives are a cornerstone of modern organic and applied chemistry, valued for their utility as precursors and intermediates. mdpi.comgoogle.com Their importance stems from the unique properties that halogen atoms impart to the benzoic acid core. These derivatives are instrumental in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, dyes, and preservatives. mdpi.comwikipedia.orgvedantu.com
In the pharmaceutical industry, chloro-substituted benzoic acids are among the most versatile intermediates. mdpi.com A notable example is the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug, which utilizes 2-chlorobenzoic acid as a starting material. mdpi.com The process of converting carboxylic acids into organic halides, known as halodecarboxylation, is a fundamental method for producing these essential intermediates. acs.org
The presence of halogens on the aromatic ring significantly influences the compound's physical and chemical properties, such as acidity. mdpi.comlibretexts.org Electron-withdrawing halogen substituents can stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid. libretexts.org Furthermore, the ability of chlorine, bromine, and iodine to act as Lewis acids allows them to form directed interactions known as halogen bonds. acs.org This type of bonding is increasingly recognized and exploited in medicinal chemistry to enhance drug-target affinity, potentially increasing the potency of therapeutic agents by orders of magnitude. acs.org
Overview of the Research Landscape for 3-Bromo-5-chloro-2-methylbenzoic Acid
The research landscape for 3-Bromo-5-chloro-2-methylbenzoic acid itself is that of a specialized chemical reagent rather than a widely studied compound with direct applications. It is primarily available through chemical suppliers as a building block for discovery research. guidechem.com Its value lies in its potential for use in the synthesis of more complex, novel molecules, where its specific substitution pattern can be leveraged to achieve desired structural and functional outcomes.
The synthesis of such a molecule would likely follow established methods for the halogenation and oxidation of substituted toluenes. For instance, the synthesis of related compounds like 5-Bromo-2-methylbenzoic acid can be achieved through the bromination of 2-methylbenzoic acid. chemicalbook.com Another relevant synthetic pathway involves the bromination of 2-chlorotoluene (B165313) derivatives followed by hydrolysis to yield the corresponding benzoic acid. google.com The preparation of halogenated benzoic acids is a well-documented field, often involving the oxidation of the corresponding alkylbenzene or the hydrolysis of a benzonitrile (B105546) intermediate. google.comchemicalbook.com
While extensive research findings dedicated solely to 3-Bromo-5-chloro-2-methylbenzoic acid are not prominent in the literature, its properties can be inferred from its chemical class. The data available for this compound is primarily its basic chemical identifiers and computed properties, which are essential for its use in laboratory synthesis.
Chemical and Physical Properties of 3-Bromo-5-chloro-2-methylbenzoic Acid
| Property | Value |
|---|---|
| CAS Number | 1403597-47-6 guidechem.com |
| Molecular Formula | C₈H₆BrClO₂ guidechem.com |
| Molecular Weight | 249.49 g/mol guidechem.com |
| Synonyms | Benzoic acid, 3-bromo-5-chloro-2-methyl- guidechem.com |
This interactive table summarizes key identifiers for 3-Bromo-5-chloro-2-methylbenzoic acid.
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQHVUGUBRYXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Chloro 2 Methylbenzoic Acid and Its Precursors
Conventional Synthetic Routes and Challenges
Traditional approaches to synthesizing halogenated benzoic acids often rely on sequential reactions, including halogenation, oxidation, and hydrolysis. These routes, while established, frequently face challenges related to reaction selectivity and conditions.
The construction of the 3-Bromo-5-chloro-2-methylbenzoic acid scaffold can be envisioned through a multi-step process starting from a simpler aromatic precursor like toluene (B28343) or a substituted toluene. A common strategy involves the initial halogenation of the aromatic ring followed by the oxidation of the methyl group to a carboxylic acid.
For instance, a plausible route could begin with 3-chloro-2-methyltoluene. Bromination of this precursor would be followed by oxidation of the methyl group. A well-established method for converting an aromatic methyl group into a carboxylic acid is through oxidation with a strong agent like potassium permanganate (B83412) (KMnO₄). This carboxylation step is crucial for forming the final benzoic acid structure. An example of this type of transformation is the synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene, where KMnO₄ is used to oxidize one of the methyl groups. chemicalbook.com
Table 1: Example of Methyl Group Oxidation for Benzoic Acid Synthesis
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 1-bromo-3,5-dimethylbenzene | KMnO₄, Pyridine, H₂O | Heated to 80°C | 3-bromo-5-methylbenzoic acid | 29% | chemicalbook.com |
This multi-step approach, however, can present challenges in controlling the position of the incoming halogens and may require purification to separate desired isomers from byproducts.
Achieving the correct substitution pattern (bromo at position 3, chloro at position 5, and methyl at position 2) is a significant challenge governed by the directing effects of the substituents on the aromatic ring. The synthesis of specifically substituted aryl halides can be complicated by the formation of multiple regioisomers that are difficult to separate.
For example, in the synthesis of 5-bromo-2-chlorobenzoic acid, the bromination of 2-chlorobenzoic acid can yield the desired product but is often contaminated with about 10% of the 4-bromo-2-chlorobenzoic acid impurity. patsnap.com This highlights the difficulty in achieving high regioselectivity. A strategy to circumvent this involves protecting groups or starting with a precursor where the substitution pattern is already fixed. A potential route to the target compound could start with 2-methylbenzoic acid, followed by sequential, directed halogenations, although controlling the exact positions remains a primary obstacle.
A common and effective final step in the synthesis of carboxylic acids is the hydrolysis of a corresponding nitrile or ester. These functional groups act as precursors to the carboxylic acid and can be readily converted under basic or acidic conditions.
The hydrolysis of an ester, such as a methyl benzoate (B1203000) derivative, is a standard procedure. For example, 3-bromo-2-methylbenzoic acid can be prepared with high yield (91%) by hydrolyzing methyl 3-bromo-2-methylbenzoate with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com
Similarly, a nitrile group can be converted to a carboxylic acid. The synthesis of 5-bromo-2-chlorobenzoic acid can be achieved by first preparing 5-bromo-2-chlorobenzonitrile (B107219) and then subjecting it to hydrolysis in the presence of an alkali to form the benzoate salt, which is subsequently acidified. wipo.intgoogle.com This two-step process from the nitrile is an effective method for producing the final acid. wipo.intgoogle.com Phenylacetonitrile compounds are recognized as valuable intermediates because they can be hydrolyzed to produce acids. guidechem.com
Table 2: Synthesis of Benzoic Acids via Hydrolysis of Precursors
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| Methyl 3-bromo-2-methylbenzoate | LiOH, THF, H₂O | 60°C, 16 hours | 3-bromo-2-methylbenzoic acid | 91% | chemicalbook.com |
| 5-bromo-2-chlorobenzonitrile | 1. Alkali 2. Protonic Acid | 1. Hydrolysis 2. Acidification | 5-bromo-2-chlorobenzoic acid | High | wipo.intgoogle.com |
Advanced and Green Synthetic Approaches
Modern synthetic chemistry seeks to improve upon conventional methods by developing more efficient, selective, and environmentally benign processes. These include catalytic C-H functionalization and novel decarboxylation reactions.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering an alternative to traditional electrophilic substitution. This approach can provide high regioselectivity, often directing functionalization to the ortho position of a directing group, such as a carboxylic acid.
Methodologies for the palladium-catalyzed, ortho-selective C-H halogenation of aryl compounds like benzyl (B1604629) nitriles and anilides have been developed, demonstrating the potential for direct and selective C–H bond functionalization. acs.org While direct C-H halogenation of the specific 3-Bromo-5-chloro-2-methylbenzoic acid is not widely documented, the principle has been established for various benzoic acid scaffolds. For instance, palladium catalysis can be used for the ortho C-H arylation of benzoic acids. acs.org Furthermore, palladium-catalyzed processes have been developed for other transformations of benzoic acids, such as cyclization, where chlorobenzene (B131634) can act as both a solvent and an oxidant, showcasing the versatility of palladium in activating C-H bonds under innovative, oxidant-free conditions. nih.gov
Decarboxylative halogenation, also known as the halodecarboxylation reaction, is a key method for synthesizing aryl halides from aromatic carboxylic acids. nih.govacs.org This process involves the replacement of a carboxyl group with a halogen atom and is particularly useful for preparing regioisomers that are difficult to access through direct electrophilic halogenation. nih.govacs.org
This strategy has been advanced through the use of catalysts. For example, copper(I) can promote the decarboxylative halogenation of electron-deficient benzoic acids, while palladium(II) is effective for electron-rich benzoic acids. organic-chemistry.org These methods can utilize common halogen sources and proceed under aerobic conditions. organic-chemistry.org A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, which can be used to synthesize bromo-, iodo-, chloro-, and even fluoroarenes. princeton.edu Additionally, transition-metal-free approaches for the decarboxylative bromination of electron-rich aromatic acids have been developed, offering a simple and low-cost route to aryl bromides. nih.gov
Table 3: Overview of Decarboxylative Halogenation Approaches
| Substrate Type | Catalyst/Conditions | Product | Key Feature | Reference |
| Electron-deficient benzoic acids | Cu(I) mediator, aerobic | Aryl halides (-I, -Br, -Cl) | Uses readily available copper salts as halogen source | organic-chemistry.org |
| Electron-rich benzoic acids | Pd(OAc)₂, aerobic | Aryl halides (-I, -Br, -Cl) | Requires palladium catalyst for activation | organic-chemistry.org |
| Electron-rich aromatic acids | Transition-metal-free | Aryl bromides | Low-cost and avoids transition metals | nih.gov |
| General (hetero)aryl carboxylic acids | Photoredox catalysis with Cu | Bromo-, Iodo-, Chloro-, Fluoroarenes | Unified strategy for diverse aryl halides | princeton.edu |
Ortho-Metalation and Directed Metalation Strategies for Substituted Benzoic Acids
Directed ortho-metalation (DoM) is a potent strategy that utilizes a directing group on an aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a new substituent with high regioselectivity. The carboxylic acid group itself, or its corresponding carboxylate, can act as a directing metalation group (DMG), although its effectiveness can be influenced by other substituents on the ring.
Research by Mortier and colleagues has significantly contributed to the understanding of directed metalation on unprotected benzoic acids. Their work on 3-chloro- and 3-bromobenzoic acids demonstrated that these substrates can be deprotonated at the C2 position using hindered lithium dialkylamides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures (-50 °C). acs.org This generates a lithium 3-halo-2-lithiobenzoate dianion, which can be trapped by various electrophiles to yield 2-substituted-3-halobenzoic acids. acs.org However, the stability of these dianions is a critical factor. The 3-bromo-2-lithiobenzoate intermediate was found to be less stable than its chloro counterpart, partially eliminating lithium bromide to form aryne intermediates. acs.org This highlights a potential challenge in applying this strategy to bromo-substituted benzoic acids.
A plausible synthetic route to 3-bromo-5-chloro-2-methylbenzoic acid could involve the directed ortho-metalation of a suitable precursor. For instance, starting with 3-chloro-5-methylbenzoic acid, a directed ortho-lithiation at the 2-position, followed by quenching with a brominating agent, could potentially yield the target molecule. The choice of the organolithium reagent and reaction conditions would be crucial to ensure high regioselectivity and minimize side reactions.
A relevant example from patent literature describes the synthesis of a structurally similar compound, 3-bromo-5-chloro-2-fluorobenzoic acid. googleapis.com The patented method involves the lithiation of 1-bromo-3-chloro-5-fluorobenzene (B1273174) using lithium diisopropylamide (LDA) at -78°C, followed by carboxylation with dry ice (solid CO2) to introduce the carboxylic acid group at the 2-position. googleapis.com This approach underscores the feasibility of using directed metalation on dihalogenated benzene (B151609) derivatives to construct highly substituted benzoic acids.
Table 1: Key Parameters in Directed Ortho-Metalation of Substituted Benzoic Acids
| Parameter | Description | Relevance to 3-Bromo-5-chloro-2-methylbenzoic Acid Synthesis |
| Directing Group | The functional group that directs the metalation to an adjacent position. | The carboxylic acid group in a precursor like 3-chloro-5-methylbenzoic acid can act as a directing group. |
| Organolithium Reagent | The strong base used for deprotonation (e.g., n-BuLi, s-BuLi, LDA). | The choice of base is critical for achieving the desired regioselectivity and avoiding unwanted side reactions. A hindered base like LDA might be necessary. |
| Solvent | Typically aprotic ethers like tetrahydrofuran (THF) or diethyl ether. | The solvent stabilizes the organolithium reagent and the resulting aryllithium intermediate. |
| Temperature | Usually low temperatures (-78 °C to -50 °C) are required to maintain the stability of the lithiated species. | Precise temperature control is essential to prevent decomposition of the intermediate and side reactions like aryne formation. |
| Electrophile | The reagent used to quench the aryllithium intermediate and introduce the desired substituent. | A suitable brominating agent (e.g., Br2, CBr4) would be required to introduce the bromine atom at the 2-position. |
Industrial Scale-Up Considerations and Process Optimization for 3-Bromo-5-chloro-2-methylbenzoic Acid Synthesis
The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For a specialized molecule like 3-bromo-5-chloro-2-methylbenzoic acid, process optimization is critical to ensure safety, cost-effectiveness, and consistent product quality.
Key Considerations for Industrial Scale-Up:
Reaction Conditions and Safety: Reactions involving highly reactive reagents like organolithiums require stringent safety protocols, especially on a large scale. The use of cryogenic temperatures, inert atmospheres, and specialized equipment is necessary. Process safety management (PSM) principles must be strictly adhered to. The exothermic nature of quenching reactions needs to be carefully managed to prevent thermal runaways.
Process Parameters Optimization: Key process parameters such as reaction temperature, pressure, stoichiometry of reagents, and reaction time need to be optimized to maximize yield and minimize impurities. Design of Experiments (DoE) can be a powerful tool for efficiently exploring the parameter space and identifying optimal conditions. For instance, in liquid-phase oxidation processes, which are common for producing benzoic acids, optimizing temperature and catalyst concentration is crucial for maximizing yield. researchgate.net
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve extraction, crystallization, and/or chromatography. The choice of solvents for these steps should consider not only their effectiveness but also their environmental impact and ease of recovery.
Waste Management: The generation of waste streams, particularly those containing hazardous materials, is a significant concern in industrial chemical synthesis. A green chemistry approach, focusing on minimizing waste and using more environmentally benign reagents and solvents, is increasingly important.
Regulatory Compliance: The manufacturing process must comply with all relevant national and international regulations regarding chemical production, safety, and environmental protection.
While specific industrial synthesis details for 3-bromo-5-chloro-2-methylbenzoic acid are not publicly available, general principles for the production of substituted benzoic acids can be applied. For example, the liquid-phase catalytic air oxidation of substituted toluenes is a common industrial method for producing benzoic acids. researchgate.net However, for a highly substituted and halogenated molecule like the target compound, a more specialized, multi-step synthesis involving techniques like directed metalation is more likely. The challenge lies in making such a sophisticated laboratory method robust, safe, and economically viable on an industrial scale.
Table 2: Comparison of Laboratory vs. Industrial Synthesis Considerations
| Aspect | Laboratory Scale | Industrial Scale |
| Objective | Proof of concept, synthesis of small quantities for research. | Cost-effective, safe, and reliable production of large quantities. |
| Reagents | Often uses expensive or highly reactive reagents without major cost constraints. | Cost of reagents is a major factor. Safer and more manageable alternatives are preferred. |
| Equipment | Standard laboratory glassware. | Specialized reactors, cryogenic systems, and automated control systems. |
| Safety | Handled on a small scale with standard laboratory safety measures. | Rigorous process safety management, HAZOP studies, and engineered safety systems. |
| Optimization | Focus on yield and purity for a single batch. | Focus on throughput, consistency, cost, and minimizing waste over continuous or large-batch production. |
| Purification | Chromatography is common. | Crystallization and filtration are preferred for large-scale purification. |
Chemical Reactivity and Derivatization of 3 Bromo 5 Chloro 2 Methylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is typically the most reactive site for many chemical transformations of 3-Bromo-5-chloro-2-methylbenzoic acid.
The carboxylic acid functional group of 3-Bromo-5-chloro-2-methylbenzoic acid can be converted to its corresponding esters through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive it towards completion. learncbse.in
Alternatively, esters can be formed by first converting the carboxylic acid to a more reactive derivative, like an acid chloride, and then reacting it with an alcohol. For instance, the synthesis of methyl 3-bromo-2-methylbenzoate is a precursor step in some synthetic routes, which is then hydrolyzed to the carboxylic acid. chemicalbook.com This implies the reverse reaction, the esterification of the acid, is a standard procedure.
Detailed research findings on specific ester derivatives of the title compound are present in chemical literature, highlighting the synthesis of various esters for research and development purposes.
Table 1: Examples of Ester Derivatives
| Derivative Name | Molecular Formula | Base Compound |
|---|---|---|
| Methyl 3-bromo-5-fluoro-2-methyl-benzoate | C₉H₇BrFO₂ | 3-Bromo-5-fluoro-2-methyl-benzoic acid |
| Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate | C₁₂H₁₂Br₂ClNO₄ | 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-benzoic acid |
This table is generated based on data for structurally similar compounds to illustrate potential derivatives. chemicalbook.comnih.govglpbio.com
The carboxylic acid group can be readily converted into more reactive acyl derivatives such as acid halides, anhydrides, and amides.
Acid Halides: Treatment of 3-Bromo-5-chloro-2-methylbenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert it into its corresponding acid chloride, 3-bromo-5-chloro-2-methylbenzoyl chloride. This is a common transformation for benzoic acids and is a key step in many synthetic procedures because the acid chloride is much more reactive towards nucleophiles than the original carboxylic acid. scribd.com
Amides: Amide derivatives can be synthesized directly from the carboxylic acid by reacting it with an amine in the presence of a coupling agent or by first converting the acid to its acid chloride. nih.govacs.org General methods for amide synthesis, such as using triphenylphosphine (B44618) and N-chlorophthalimide to activate the carboxylic acid for reaction with an amine, are applicable to a wide range of benzoic acids. nih.govacs.org Palladium-catalyzed carbonylation is another advanced method for synthesizing certain types of amides. acs.org
Table 2: Examples of Acid Halide and Amide Derivatives
| Derivative Type | Example Name | Reagents |
|---|---|---|
| Acid Chloride | 3-Bromo-5-chloro-2-methylbenzoyl chloride | Thionyl chloride or Oxalyl chloride scribd.com |
| Amide | N-Benzyl-3-bromo-5-chloro-2-methylbenzamide | Benzylamine, coupling agents nih.govacs.org |
This table provides illustrative examples of derivatives based on standard transformations of benzoic acids.
The carboxylic acid group of 3-Bromo-5-chloro-2-methylbenzoic acid can be reduced to the corresponding primary alcohol, (3-bromo-5-chloro-2-methylphenyl)methanol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction.
Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is also an effective reagent for reducing carboxylic acids to alcohols and is generally selective for the carboxylic acid group in the presence of other reducible functional groups. The synthesis of (3-bromo-5-methylphenyl)methanol (B1290704) from 3-bromo-5-methylbenzoic acid serves as an analogue for this reaction. chemicalbook.com
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions, such as heating with a substance like soda-lime or copper powder in quinoline. learncbse.in The stability of the resulting carbanion intermediate is a key factor. While electron-withdrawing groups ortho and para to the carboxyl group can facilitate decarboxylation, the substituents in 3-bromo-5-chloro-2-methylbenzoic acid are not optimally positioned to significantly promote this reaction under mild conditions. The expected product of decarboxylation would be 1-bromo-3-chloro-2-methylbenzene.
Reactions Involving Halogen Substituents
The bromine and chlorine atoms attached to the aromatic ring are generally unreactive towards nucleophilic substitution under normal conditions.
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen leaving group. libretexts.org These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
In 3-bromo-5-chloro-2-methylbenzoic acid, the carboxylic acid group is electron-withdrawing, but it is positioned meta to both the bromine and chlorine atoms. The methyl group is electron-donating. This substitution pattern does not provide the necessary activation for a standard SₙAr reaction. libretexts.org Therefore, displacement of the bromo or chloro substituents by common nucleophiles is not expected to occur under typical SₙAr conditions. Reactions would likely require very harsh conditions or the use of transition-metal catalysts, for example in Ullmann-type coupling reactions. sciencemadness.org
Cross-Coupling Reactions and Steric Effects in Derivatization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, and they are applicable to aryl halides like 3-bromo-5-chloro-2-methylbenzoic acid. The reactivity of the two halogen atoms—bromine and chlorine—differs significantly. In palladium-catalyzed couplings, the carbon-bromine bond is considerably more reactive than the carbon-chlorine bond. libretexts.org This difference allows for selective functionalization at the C3 position (C-Br) while leaving the C5 position (C-Cl) intact.
The general scheme for a Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For 3-bromo-5-chloro-2-methylbenzoic acid, the reaction would preferentially occur at the C-Br bond.
However, the substitution pattern of the ring introduces significant steric challenges. The methyl group at the C2 position is ortho to the reactive C-Br bond. This steric hindrance can impede the approach of the bulky palladium catalyst complex to the reaction site, potentially slowing the reaction rate or requiring more specialized catalytic systems. youtube.com The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is a common strategy to overcome the steric hindrance posed by ortho substituents. nih.gov These ligands promote the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org
Despite the steric hindrance, the selective coupling at the C-Br bond is a viable pathway for derivatization.
Table 1: Predicted Suzuki-Miyaura Cross-Coupling Products This table illustrates potential products from the selective cross-coupling of 3-bromo-5-chloro-2-methylbenzoic acid with various boronic acids, assuming reaction occurs at the more reactive C-Br bond.
| Coupling Partner (R-B(OH)₂) | Catalyst System | Expected Major Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Chloro-2-methyl-[1,1'-biphenyl]-3-carboxylic acid |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Chloro-4'-methoxy-2-methyl-[1,1'-biphenyl]-3-carboxylic acid |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 5-Chloro-2-methyl-3-(thiophen-2-yl)benzoic acid |
| Methylboronic acid | Pd(PCy₃)₂Cl₂, CsF | 5-Chloro-2,3-dimethylbenzoic acid |
Halogen-Metal Exchange Reactions and Organometallic Intermediates
The formation of organometallic intermediates, such as organolithium or Grignard reagents, from aryl halides is a cornerstone of synthetic organic chemistry. These reactions proceed via halogen-metal exchange. In the case of 3-bromo-5-chloro-2-methylbenzoic acid, the different reactivities of bromine and chlorine are again crucial. The rate of halogen-metal exchange follows the trend I > Br > Cl. wikipedia.org This selectivity ensures that the exchange reaction occurs exclusively at the carbon-bromine bond when treated with common reagents like n-butyllithium or magnesium metal. wikipedia.org
A critical consideration for this substrate is the presence of the acidic carboxylic acid proton. Organolithium and Grignard reagents are extremely strong bases and will rapidly and preferentially deprotonate the carboxylic acid before any halogen-metal exchange can occur. youtube.com Therefore, at least two equivalents of the organometallic reagent are required. The first equivalent neutralizes the acidic proton to form a lithium or magnesium carboxylate salt, and the second equivalent performs the halogen-metal exchange at the C-Br position.
The reaction with n-butyllithium (n-BuLi) would proceed as follows:
Deprotonation: The first equivalent of n-BuLi removes the acidic proton from the -COOH group, forming lithium 3-bromo-5-chloro-2-methylbenzoate and butane.
Halogen-Metal Exchange: A second equivalent of n-BuLi selectively exchanges with the bromine atom to form the dilithiated intermediate: lithium 5-chloro-3-lithio-2-methylbenzoate.
This lithiated intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce new functional groups at the C3 position. wikipedia.org Similarly, reaction with magnesium (Mg) turnings would form the corresponding Grignard reagent, which can then be carboxylated using CO₂ or reacted with other electrophiles. nih.govgmu.edu
Table 2: Derivatization via Organometallic Intermediates This table shows the expected products after the formation of an organometallic intermediate from 3-bromo-5-chloro-2-methylbenzoic acid and subsequent reaction with an electrophile.
| Reagent Sequence | Organometallic Intermediate | Electrophile (E⁺) | Final Product after Acid Workup |
| 1. 2 eq. n-BuLi, THF, -78°C 2. E⁺ | Lithium 5-chloro-3-lithio-2-methylbenzoate | H₂O | 5-Chloro-2-methylbenzoic acid |
| 1. 2 eq. n-BuLi, THF, -78°C 2. E⁺ | Lithium 5-chloro-3-lithio-2-methylbenzoate | D₂O | 5-Chloro-3-deuterio-2-methylbenzoic acid |
| 1. 2 eq. n-BuLi, THF, -78°C 2. E⁺ | Lithium 5-chloro-3-lithio-2-methylbenzoate | (CH₃)₂SO₄ | 5-Chloro-2,3-dimethylbenzoic acid |
| 1. Mg, THF 2. E⁺ | 3-(Magnesiobromo)-5-chloro-2-methylbenzoic acid salt | CO₂ | 5-Chloro-2-methylisophthalic acid |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of 3-Bromo-5-chloro-2-methylbenzoic Acid
Further substitution on the benzene ring of 3-bromo-5-chloro-2-methylbenzoic acid via electrophilic aromatic substitution (EAS) is governed by the cumulative directing and activating/deactivating effects of the existing substituents. libretexts.org The reaction's regiochemical outcome depends on where these groups direct an incoming electrophile. The two unsubstituted positions on the ring are C4 and C6.
The directing effects of the four substituents are as follows:
-COOH (at C1): A deactivating group and a meta-director. quora.com It directs incoming electrophiles away from the ortho (C2, C6) and para (C4) positions.
-CH₃ (at C2): An activating group and an ortho, para-director. unizin.org It directs incoming electrophiles to its ortho (C6) and para (C4) positions.
-Br (at C3): A deactivating group but an ortho, para-director. unizin.org It directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.
-Cl (at C5): A deactivating group but an ortho, para-director. unizin.org It directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions.
Table 3: Analysis of Directing Effects for Electrophilic Substitution This table summarizes the influence of each substituent on the two possible substitution sites, C4 and C6.
| Substituent | Effect on Position C4 | Effect on Position C6 |
| -COOH (C1) | Para (Deactivated) | Ortho (Deactivated) |
| -CH₃ (C2) | Para (Activated) | Ortho (Activated) |
| -Br (C3) | Ortho (Directed) | Para (Directed) |
| -Cl (C5) | Ortho (Directed) | Meta (No influence) |
| Steric Hindrance | Less hindered | Highly hindered (flanked by -COOH and -CH₃) |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloro 2 Methylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular framework and deduce the electronic environment of each atom.
¹H NMR Analysis for Proton Environments and Coupling Patterns
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule and their connectivity. In a molecule such as 3-Bromo-5-chloro-2-methylbenzoic acid, each proton has a unique chemical environment, leading to distinct signals in the NMR spectrum.
The spectrum would be expected to show three distinct signals in the aromatic region and one in the aliphatic region.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift can be sensitive to solvent and concentration.
Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are in different electronic environments due to the influence of the bromo, chloro, methyl, and carboxylic acid groups. They would appear as two distinct signals in the aromatic region (typically 7.0-8.5 ppm). The coupling between these adjacent protons would likely result in each signal appearing as a doublet.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would give rise to a single, sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm.
The precise chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxyl groups and the electron-donating effect of the methyl group.
Table 1: Predicted ¹H NMR Data for 3-Bromo-5-chloro-2-methylbenzoic Acid
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10 | Singlet (broad) | 1H |
| Ar-H | 7.5 - 8.0 | Doublet | 1H |
| Ar-H | 7.3 - 7.8 | Doublet | 1H |
¹³C NMR Analysis for Carbon Framework and Substituent Effects
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-Bromo-5-chloro-2-methylbenzoic acid will produce a distinct signal.
The spectrum is expected to show signals for eight distinct carbon atoms:
Carboxylic Carbon (-COOH): This carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of 165-175 ppm.
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will each have a unique chemical shift due to the different substituents attached.
The carbons directly bonded to the bromine (C-3) and chlorine (C-5) atoms will be influenced by the halogen's electronegativity and heavy atom effect.
The carbon bearing the carboxylic acid group (C-1) and the methyl group (C-2) will also have characteristic shifts.
The two carbons bearing hydrogen atoms (C-4 and C-6) will also be distinct.
Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear at the upfield end of the spectrum, typically between 15-25 ppm.
The substituent effects (halogen, carboxyl, and methyl groups) play a crucial role in determining the exact chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-chloro-2-methylbenzoic Acid
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 165 - 175 |
| C -COOH (C-1) | 130 - 140 |
| C -CH₃ (C-2) | 135 - 145 |
| C -Br (C-3) | 120 - 130 |
| C -H (C-4) | 130 - 135 |
| C -Cl (C-5) | 130 - 140 |
| C -H (C-6) | 125 - 135 |
2D NMR Techniques for Complete Structural Assignment
While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. nih.gov Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for this purpose. youtube.com
COSY: A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For 3-Bromo-5-chloro-2-methylbenzoic acid, this would definitively show the coupling between the two aromatic protons, confirming their adjacent positions on the ring.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals for the two aromatic CH groups and the methyl group by linking the proton signals to their corresponding carbon signals.
HMBC: An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, correlations from the methyl protons could be observed to the C-1, C-2, and C-3 carbons, while the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire substitution pattern on the benzene ring and confirm the position of the carboxylic acid.
X-ray Crystallography and Solid-State Characterization
While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Growing a suitable single crystal of 3-Bromo-5-chloro-2-methylbenzoic acid would allow for analysis by single-crystal X-ray diffraction. This technique can provide the absolute three-dimensional structure of the molecule. Key structural features that would be determined include:
Molecular Conformation: The precise orientation of the carboxylic acid group relative to the plane of the benzene ring.
Bond Lengths and Angles: Accurate measurements of all bond distances (e.g., C-Br, C-Cl, C-C, C=O) and angles, confirming the substitution pattern.
Intermolecular Interactions: In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. X-ray diffraction would reveal the nature of these hydrogen bonds and any other significant intermolecular forces, such as π–π stacking or halogen bonding, which dictate the crystal packing.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. nih.gov It is used to identify the crystalline phase of a bulk sample and can be used to assess its purity. The PXRD pattern is a fingerprint of a specific crystalline solid. For 3-Bromo-5-chloro-2-methylbenzoic acid, a PXRD experiment would yield a diffraction pattern of intensity versus diffraction angle (2θ). bibliotekanauki.pl
This experimental pattern could be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the phase identity and purity of a synthesized batch. nih.gov Furthermore, variable-temperature PXRD could be employed to study potential phase transitions or the thermal stability of the crystalline form. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 3-Bromo-5-chloro-2-methylbenzoic acid |
Analysis of Crystal Packing, Hydrogen Bonding, and Halogen Bonding Networks
The solid-state architecture of 3-Bromo-5-chloro-2-methylbenzoic acid is dictated by a sophisticated network of intermolecular forces. Like many benzoic acid derivatives, its crystal structure is significantly influenced by hydrogen bonding. The carboxylic acid functional group facilitates the formation of robust hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This often results in a characteristic head-to-head arrangement that is a defining feature in the crystal packing of carboxylic acids.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov For a molecule like 3-Bromo-5-chloro-2-methylbenzoic acid, this analysis maps the regions of close contact between adjacent molecules, providing a detailed picture of the forces at play. The surface is colored based on the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts at the van der Waals limit, and blue regions show longer contacts. nih.govnih.gov
The analysis typically reveals dominant interactions through these colored regions. For instance, the strong O-H···O hydrogen bonds of the carboxylic acid dimer would appear as distinct red areas on the Hirshfeld surface. nih.gov Weaker C-H···O or C-H···π interactions would also be visible, along with potential halogen bonds (C-Br···O, C-Cl···O, or C-Br···Cl).
Complementing the 3D surface, 2D fingerprint plots distill this information into a graph that quantifies the contribution of different types of interactions. nih.gov The plot graphs the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). The percentage contribution of various contacts can be determined, such as H···H, O···H, C···H, Br···H, and Cl···H interactions. nih.gov In similar aromatic compounds, H···H contacts often comprise the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov The characteristic spikes in the fingerprint plot for O···H/H···O contacts provide clear evidence and quantification of the crucial hydrogen bonding within the crystal structure. nih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of 3-Bromo-5-chloro-2-methylbenzoic acid displays a series of characteristic absorption bands that confirm its molecular structure.
Key absorptions include a very broad band for the O-H stretch of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. libretexts.orgdocbrown.info This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structure of carboxylic acids. docbrown.info A sharp and strong absorption corresponding to the C=O (carbonyl) stretch is expected around 1680-1710 cm⁻¹. docbrown.infolibretexts.org The aromatic nature of the compound is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ range. libretexts.org Furthermore, stretching vibrations corresponding to the C-Cl and C-Br bonds can be identified in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for 3-Bromo-5-chloro-2-methylbenzoic Acid
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 2970 | Medium |
| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Note: The exact positions of the peaks can vary based on the sample's physical state and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical method that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions.
For 3-Bromo-5-chloro-2-methylbenzoic acid, the molecular formula is C₈H₆BrClO₂. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the presence of these halogens. HRMS measures the monoisotopic mass, which is the mass calculated using the most abundant isotope of each element. libretexts.org The experimentally determined mass is then compared to the theoretically calculated mass, and a close match (typically within a few parts per million) confirms the molecular formula.
Table 2: HRMS Data for 3-Bromo-5-chloro-2-methylbenzoic Acid
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆BrClO₂ |
| Calculated Monoisotopic Mass (for C₈H₆⁷⁹Br³⁵ClO₂) | 247.9263 Da |
| Experimentally Measured Mass | Expected to be within ± 5 ppm of the calculated mass |
| Nominal Mass | 248 Da |
Note: The calculated mass is based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O.
Elemental Analysis for Compositional Verification
Elemental analysis provides quantitative data on the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized or purified compound. The experimentally determined weight percentages of carbon and hydrogen are compared against the theoretical percentages calculated from the compound's molecular formula, C₈H₆BrClO₂. A strong correlation between the found and calculated values, usually within a ±0.4% margin, provides robust evidence for the sample's purity and elemental integrity.
Table 3: Elemental Composition of 3-Bromo-5-chloro-2-methylbenzoic Acid
| Element | Molecular Formula | Calculated % | Found % |
|---|---|---|---|
| Carbon (C) | C₈H₆BrClO₂ | 38.51% | Expected within ±0.4% of calculated value |
| Hydrogen (H) | C₈H₆BrClO₂ | 2.42% | Expected within ±0.4% of calculated value |
| Oxygen (O) | C₈H₆BrClO₂ | 12.83% | (Typically not directly measured) |
| Chlorine (Cl) | C₈H₆BrClO₂ | 14.21% | (Typically not directly measured) |
| Bromine (Br) | C₈H₆BrClO₂ | 32.03% | (Typically not directly measured) |
Note: The molecular weight used for calculations is 249.49 g/mol.
Computational and Theoretical Investigations of 3 Bromo 5 Chloro 2 Methylbenzoic Acid
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, including bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.
For a molecule like 3-bromo-5-chloro-2-methylbenzoic acid, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find the lowest energy conformation. These calculations provide detailed insights into how the substituents (bromo, chloro, and methyl groups) influence the geometry of the benzoic acid ring.
As a representative example, DFT calculations have been performed on the structurally related compound, 3-bromo-2-methylbenzoic acid (BMBA). ias.ac.in These studies help in understanding the steric and electronic effects of the substituents on the molecular structure. The optimized geometric parameters for BMBA, calculated using DFT, provide a reasonable approximation for what could be expected for 3-bromo-5-chloro-2-methylbenzoic acid.
| Parameter | Bond/Angle | Calculated Value for 3-bromo-2-methylbenzoic acid |
|---|---|---|
| Bond Length (Å) | C-Br | 1.908 |
| C-C (ring) | 1.388 - 1.407 | |
| C-C (carboxyl) | 1.491 | |
| C=O | 1.215 | |
| Bond Angle (°) | C-C-Br | 119.5 - 121.2 |
| C-C-C (ring) | 118.1 - 121.5 | |
| O-C=O | 123.4 |
The data in this table is based on calculations for the analogous compound 3-bromo-2-methylbenzoic acid and serves as an illustrative example. ias.ac.in
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It helps in predicting sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red, and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Neutral regions are typically shown in green.
For 3-bromo-5-chloro-2-methylbenzoic acid, an MEP map would reveal a high electron density around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack and key sites for hydrogen bond acceptance. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic ring would show a complex potential distribution influenced by the electron-withdrawing bromo and chloro substituents and the electron-donating methyl group.
As an illustrative example, MEP analysis of 2-chlorobenzoic acid shows distinct electrostatic potential regions. nih.gov The MEP map of this similar compound helps to visualize how the electrostatic potential is distributed across the molecule, which is a key determinant of its chemical reactivity. bohrium.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electron distribution in molecules. It analyzes the filled and vacant orbitals to understand charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov These interactions contribute significantly to the stability of the molecule.
In the case of 3-bromo-5-chloro-2-methylbenzoic acid, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen, bromine, and chlorine atoms to the antibonding orbitals of the aromatic ring and the carbonyl group. This analysis would also provide insights into the nature of the C-Br and C-Cl bonds and the intramolecular hydrogen bonding involving the carboxylic acid group.
A study on derivatives of 3-bromobenzoic acid employed NBO analysis to investigate hyperconjugative interactions and charge delocalization. nih.gov The results from such studies can be used to infer the electronic interactions within 3-bromo-5-chloro-2-methylbenzoic acid.
| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) for a 3-bromobenzoic acid derivative |
|---|---|
| LP(O) -> π(C=C) | ~20-30 |
| LP(Br) -> σ(C-C) | ~1-5 |
| π(C=C) -> π*(C=C) | ~15-25 |
The data in this table is illustrative and based on findings for derivatives of 3-bromobenzoic acid. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ucl.ac.uk These predictions are valuable for confirming molecular structures and assigning experimental spectra.
For 3-bromo-5-chloro-2-methylbenzoic acid, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. ucl.ac.uk Such calculations can be particularly useful in resolving ambiguities in the assignment of signals for the substituted aromatic ring.
A study on difluoro-substituted benzoic acids demonstrated the utility of DFT calculations in assigning ¹⁹F NMR chemical shifts, showing excellent agreement between experimental and theoretical values. nih.gov This approach is equally applicable to the prediction of ¹H and ¹³C NMR spectra for 3-bromo-5-chloro-2-methylbenzoic acid.
| Atom | Predicted ¹³C Chemical Shift (ppm) for a Substituted Benzoic Acid |
|---|---|
| C (carboxyl) | ~170 |
| C-Br | ~120 |
| C-Cl | ~130 |
| C-CH₃ | ~135 |
| CH₃ | ~20 |
The data in this table is a generalized representation based on computational studies of various substituted benzoic acids and serves as an illustrative example.
Studies on Reaction Mechanisms and Transition States in Derivatization
Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, most importantly, transition states. Understanding the energetics of these species provides insights into reaction rates and selectivity.
For 3-bromo-5-chloro-2-methylbenzoic acid, computational studies could be employed to investigate various derivatization reactions, such as esterification or amidation of the carboxylic acid group, or cross-coupling reactions at the bromo or chloro positions. For instance, DFT calculations can model the transition state of a Suzuki coupling reaction, helping to understand the influence of the substituents on the reaction barrier.
A study on the derivatization of 3-bromo-2-methylbenzoic acid explored its use in the synthesis of more complex molecules, with computational studies providing insights into the reaction pathways.
Intermolecular Interaction Analysis and Supramolecular Assembly Prediction
The study of intermolecular interactions is fundamental to understanding how molecules self-assemble to form larger structures, such as crystals and other supramolecular architectures. Computational methods can predict and analyze these interactions, which are typically non-covalent (e.g., hydrogen bonds, halogen bonds, π-π stacking).
In the context of 3-bromo-5-chloro-2-methylbenzoic acid, the carboxylic acid group is expected to form strong hydrogen-bonded dimers, a common motif in benzoic acids. The bromo and chloro substituents can participate in halogen bonding, which is an attractive interaction between a halogen atom and a nucleophilic site. Computational studies can quantify the strength of these interactions and predict the most stable supramolecular synthons.
A notable study on 3-bromo-2-methylbenzoic acid (BMBA) revealed the formation of a two-dimensional layered, helical supramolecular architecture through cooperative hydrogen and halogen bonding. ias.ac.in DFT calculations were used to investigate the nature of these intermolecular interactions, demonstrating the importance of both hydrogen and halogen bonds in the formation of the open organic architecture. ias.ac.in This provides a strong model for how 3-bromo-5-chloro-2-methylbenzoic acid might self-assemble.
Applications of 3 Bromo 5 Chloro 2 Methylbenzoic Acid in Non Biomedical Fields
Role as a Key Intermediate in Organic Synthesis
As a multi-functional molecule, 3-Bromo-5-chloro-2-methylbenzoic acid is a prime example of a key intermediate in organic synthesis. Its different reactive sites—the carboxylic acid group, the bromine atom, and the chlorine atom—can be selectively targeted in subsequent reaction steps to build more complex molecular architectures.
Potential Synthetic Transformations:
| Functional Group | Potential Reactions |
|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amide bond formation, Reduction to alcohol, Conversion to acid chloride |
| Bromine (-Br) | Suzuki coupling, Sonogashira coupling, Heck coupling, Buchwald-Hartwig amination, Grignard reagent formation |
Precursor for Advanced Pharmaceutical Intermediates
This compound is utilized as a starting material in the synthesis of complex molecules aimed for pharmaceutical development. In a patent filed by Pfizer Inc., 3-bromo-5-chloro-2-methylbenzoic acid was specifically named as a reactant in an initial amide coupling reaction. google.com This reaction is part of a longer synthetic sequence to produce benzamide (B126) and heterobenzamide compounds being investigated for therapeutic uses. google.com The carboxylic acid group readily participates in amide bond formation, while the halogenated ring is preserved for later-stage modifications, such as palladium-catalyzed cross-coupling reactions. Another patent demonstrates its use in the synthesis of fused-ring substituted six-membered heterocyclic compounds, where it is first converted to its methyl ester using iodomethane (B122720) before further transformations. google.com
Building Block for Agrochemical Intermediates
While specific, publicly documented pathways to commercial agrochemicals are limited, the structural motifs present in 3-Bromo-5-chloro-2-methylbenzoic acid are common in modern agricultural chemistry. Halogenated benzoic acids are integral components of many herbicides and fungicides. The defined placement of the bromo, chloro, and methyl groups on this molecule allows for the controlled synthesis of specifically substituted phenyl rings, which are crucial for the target bioactivity and selectivity of advanced agrochemical products. Its role is as a foundational block, providing a pre-functionalized aromatic core to which other moieties can be attached to create a final active ingredient.
Synthesis of Fine Chemicals and Specialty Materials
Beyond pharmaceuticals and agrochemicals, this benzoic acid derivative is a precursor in the synthesis of various fine chemicals. These are low-volume, high-value compounds used in specialized applications. Its utility stems from the ability to use the bromine and chlorine atoms as handles for elaborate molecular construction through diverse coupling chemistries. This allows for the creation of complex organic molecules that may find use as electronic materials, specialized dyes, or components in diagnostic assays.
Contributions to Materials Science and Functional Materials Development
The field of materials science leverages unique molecular structures to create materials with desired properties. 3-Bromo-5-chloro-2-methylbenzoic acid is classified as a building block for materials science. The presence of heavy atoms like bromine and chlorine can be exploited to modify the properties of polymers or organic crystals, for instance, by enhancing thermal stability or conferring flame-retardant characteristics. Furthermore, its rigid, well-defined structure makes it a candidate for incorporation into metal-organic frameworks (MOFs) or as a monomer in the synthesis of specialty polymers where specific optical or electronic properties are required.
Potential in Catalysis and Ligand Design
The structural features of 3-Bromo-5-chloro-2-methylbenzoic acid make it an attractive scaffold for the design of specialized ligands for metal catalysts. The carboxylic acid group can serve as an anchoring point to a metal center, while the electronic properties of the ring, modulated by the electron-withdrawing halogens and the electron-donating methyl group, can influence the activity and selectivity of the catalyst. By modifying this molecule, chemists can synthesize a library of related ligands to fine-tune the performance of catalysts used in important industrial processes, such as asymmetric synthesis or polymerization.
Applications in Crystal Engineering for Tailored Solid-State Properties
Crystal engineering is the design and synthesis of crystalline solids with predetermined structures and properties. 3-Bromo-5-chloro-2-methylbenzoic acid is a valuable molecule for this field. The carboxylic acid group is a robust and predictable hydrogen-bond donor and acceptor, which can guide the assembly of molecules into specific supramolecular patterns, such as dimers or chains. Additionally, the bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly used as a tool to direct crystal packing. By controlling these interactions, researchers can aim to produce materials with tailored properties, such as specific solubility, melting points, or even non-linear optical behavior, by arranging the molecules in a precise, non-centrosymmetric fashion within the crystal lattice.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for 3-Bromo-5-chloro-2-methylbenzoic Acid
The industrial and laboratory-scale synthesis of substituted benzoic acids is an area of active research, with a strong emphasis on developing methods that are not only high-yielding and cost-effective but also environmentally benign. thieme-connect.comthieme-connect.com Future efforts in the synthesis of 3-Bromo-5-chloro-2-methylbenzoic acid are likely to move beyond traditional methods, which may involve expensive starting materials or harsh reaction conditions. thieme-connect.comthieme-connect.com
One promising avenue is the application of aerobic photooxidation, a technique that uses molecular oxygen and a catalyst like hydrobromic acid under UV irradiation to directly oxidize the methyl group of a toluene (B28343) precursor to a carboxylic acid. organic-chemistry.org This approach is notable for its avoidance of heavy metal catalysts and halogenated solvents, aligning with the principles of green chemistry. organic-chemistry.org Another innovative and sustainable strategy involves the catalytic oxidation of carbon-halogen bonds using water as the oxidant. acs.org This method, catalyzed by sophisticated ruthenium pincer complexes, could potentially be adapted to synthesize the target acid from a suitable dihalogenated precursor, with the significant environmental benefit of liberating only hydrogen gas as a byproduct. acs.org The development of such processes is critical for making the production of complex molecules like 3-Bromo-5-chloro-2-methylbenzoic acid feasible for large-scale applications, including the synthesis of therapeutic agents. thieme-connect.comthieme-connect.comepo.org
Exploration of Undiscovered Reactivity and Derivatization Pathways
The functional groups present in 3-Bromo-5-chloro-2-methylbenzoic acid—the carboxylic acid, the bromine atom, and the chlorine atom—offer a rich platform for chemical modification and the creation of novel derivatives. The carboxyl group can readily undergo esterification to produce various esters, which can act as prodrugs with altered bioavailability and duration of action. guidechem.comwikipedia.org It can also be reduced to an alcohol, providing a different functional handle for further synthesis. guidechem.com
The halogen substituents, particularly the bromine atom, are prime sites for cross-coupling reactions. The Suzuki coupling reaction, for instance, allows for the formation of new carbon-carbon bonds by reacting the bromo-substituted ring with organoboron reagents. guidechem.com This is a powerful tool for constructing complex molecular architectures. Similarly, boronation reactions can convert the bromine substituent into a boronic acid ester, a versatile intermediate for subsequent transformations. guidechem.com The exploration of these derivatization pathways is crucial for synthesizing libraries of related compounds, which can then be screened for biological activity, such as the development of new dual inhibitors for anti-apoptotic proteins in cancer research. nih.gov
Advanced Characterization Techniques for Complex Systems
Understanding the behavior of 3-Bromo-5-chloro-2-methylbenzoic acid and its derivatives in complex environments, such as in solution or within biological systems, requires sophisticated analytical techniques. A key area of research is the study of molecular self-association and interactions with solvent molecules, as these can significantly impact properties like solubility and crystallization behavior. bohrium.comucl.ac.ukacs.org
Future research will increasingly rely on a combination of experimental and computational methods to probe these interactions. ucl.ac.uk Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) are invaluable for identifying the formation of hydrogen-bonded dimers and other molecular associates in solution. bohrium.comucl.ac.ukacs.org These experimental findings can be complemented and rationalized by computational methods like molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations. ucl.ac.uk This integrated approach provides a detailed picture of how substituents on the benzoic acid ring influence intermolecular interactions, which is fundamental to controlling processes like nucleation in crystallization. ucl.ac.ukacs.org
Integration of Computational Chemistry and Machine Learning in Synthetic Route Planning and Property Prediction
The integration of computational tools is revolutionizing chemical research by accelerating discovery and optimizing processes. Computational chemistry, particularly methods like Density Functional Theory (DFT), is being used to investigate the fundamental properties of substituted benzoic acids, such as their gas-phase acidity. nih.gov These theoretical studies can elucidate the electronic effects of substituents, providing insights into the reactivity and properties of molecules like 3-Bromo-5-chloro-2-methylbenzoic acid without the need for extensive experimentation. nih.gov
Furthermore, machine learning (ML) is emerging as a powerful tool for prediction and data mining in chemistry. acs.org ML models can be trained on large datasets of chemical compounds to predict various properties, from toxicity to biological activity. acs.orgunisza.edu.my For instance, graph neural networks (GNNs) are being developed to predict the Hammett constants of benzoic acid derivatives, which quantify the electronic influence of substituents. researchgate.net In the future, such ML models could be used to predict the properties of novel derivatives of 3-Bromo-5-chloro-2-methylbenzoic acid, guiding synthetic efforts toward molecules with desired characteristics. unisza.edu.myresearchgate.net This in silico approach can significantly reduce the time and cost associated with drug discovery and materials development. acs.org
Expanding Applications in Green Chemistry and Sustainable Chemical Manufacturing
The principles of green chemistry are increasingly influencing the design of chemical products and processes. Research into 3-Bromo-5-chloro-2-methylbenzoic acid and its derivatives is likely to focus on applications that promote sustainability. This includes not only the development of greener synthetic routes, as discussed earlier, but also the use of these compounds in environmentally friendly applications. organic-chemistry.orgacs.org
One area of focus is the use of greener reaction conditions for derivatization. For example, the synthesis of ester derivatives can be achieved using methodologies that eliminate the use of toxic organic solvents and employ stoichiometric amounts of reagents, minimizing waste. rasayanjournal.co.in The development of catalytic systems that are highly efficient and can be recycled is another key aspect of sustainable manufacturing. The catalytic oxidation of precursors using water as the oxidant represents a paradigm shift towards cleaner chemical production. acs.org As industries face increasing pressure to reduce their environmental footprint, the demand for chemical intermediates that can be produced and utilized in sustainable processes will continue to grow, driving further research into the green chemistry applications of specialized molecules like 3-Bromo-5-chloro-2-methylbenzoic acid.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-5-chloro-2-methylbenzoic acid, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via halogenation of 2-methylbenzoic acid derivatives. For example, bromination and chlorination can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled conditions. Purity (>98%) is typically verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Recrystallization from ethanol/water mixtures is recommended to remove impurities .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography (e.g., SHELX software for refinement ) to resolve crystal structure. Complement with spectroscopic techniques:
- NMR : Analyze , , and 2D spectra to confirm substituent positions.
- IR : Identify carboxylic acid (-COOH) and C-Br/C-Cl stretching bands (e.g., 1680–1700 cm⁻¹ for -COOH; 550–600 cm⁻¹ for C-Br) .
- Mass spectrometry : Confirm molecular weight (235.46 g/mol) via ESI-MS or EI-MS .
Q. What solvents and conditions are suitable for recrystallizing 3-bromo-5-chloro-2-methylbenzoic acid?
- Methodological Answer : Ethanol or ethyl acetate are preferred due to moderate polarity. Dissolve the compound at 60–70°C, then cool to 0–4°C for slow crystallization. Monitor yield and purity using melting point analysis (reported range: 155–160°C) and HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for halogenated benzoic acid derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or polymorphism. Compare experimental data with computational predictions (DFT calculations for shifts). Validate using alternative techniques like X-ray crystallography or variable-temperature NMR to detect dynamic effects .
Q. What strategies optimize regioselective cross-coupling reactions involving 3-bromo-5-chloro-2-methylbenzoic acid?
- Methodological Answer : Use palladium-catalyzed Suzuki-Miyaura coupling for aryl-bromine substitution while preserving the chlorine group. Optimize ligand choice (e.g., SPhos for bulky substrates) and base (K₂CO₃ in DMF/H₂O). Monitor selectivity via LC-MS and isolate products using flash chromatography .
Q. How does steric hindrance from the methyl group influence reactivity in nucleophilic aromatic substitution?
- Methodological Answer : The 2-methyl group creates steric hindrance, reducing reactivity at the ortho position. Kinetic studies (e.g., competition experiments with methyl-free analogs) and DFT modeling can quantify steric effects. Use low-temperature reaction conditions (-20°C) to favor meta-substitution pathways .
Q. What are the challenges in polymorph screening for this compound, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
